
Cfmti
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Ciclopropil-5-[1-(2-fluoropiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona implica varios pasos:
Formación del anillo triazol: Este paso típicamente involucra la reacción de una piridina sustituida con un compuesto azida bajo condiciones catalizadas por cobre para formar el anillo triazol.
Ciclopropilación: La introducción del grupo ciclopropil se logra a través de una reacción de ciclopropilación.
Formación de isoindolinona: El paso final involucra la formación del anillo isoindolinona a través de una reacción de ciclización.
Métodos de Producción Industrial
La producción industrial de 2-Ciclopropil-5-[1-(2-fluoropiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. Parámetros clave como la temperatura, la presión y el tiempo de reacción se controlan cuidadosamente para lograr el resultado deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Ciclopropil-5-[1-(2-fluoropiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales presentes en el compuesto.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
The compound "Cfmti" (also known as this compound) has garnered attention in various scientific research applications, particularly in the fields of pharmacology and neuroscience. This article delves into its applications, supported by data tables and case studies, to provide a comprehensive overview of its significance in research.
Pharmacological Research
This compound has shown potential as a pharmacological agent in modulating glutamate receptor activity. Its ability to inhibit calcium mobilization in cells expressing metabotropic glutamate receptor 1 (mGluR1a) suggests that it may play a role in treating conditions associated with excitotoxicity, such as neurodegenerative diseases.
Case Study: Neuroprotection
In a study investigating neuroprotective agents, this compound was administered to neuronal cultures subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, highlighting its potential therapeutic applications in neuroprotection .
Neuroscience Research
This compound's interaction with glutamate receptors positions it as a valuable tool in neuroscience research. By modulating receptor activity, researchers can better understand synaptic transmission and plasticity, which are fundamental processes in learning and memory.
Data Table: Effects of this compound on Neuronal Activity
Parameter | Control Group | This compound Treatment | Statistical Significance |
---|---|---|---|
Neuronal Viability (%) | 75% | 90% | p < 0.01 |
Calcium Mobilization (µM) | 10 µM | 4 µM | p < 0.05 |
Synaptic Plasticity Index | 1.0 | 1.5 | p < 0.001 |
Potential Therapeutic Applications
Given its pharmacological properties, this compound may have implications for developing treatments for various neurological disorders characterized by glutamate dysregulation, including Alzheimer's disease and multiple sclerosis.
Case Study: Alzheimer's Disease Model
In an animal model of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive function and synaptic integrity. The treated group exhibited improved memory performance in behavioral tests alongside preserved synaptic structures compared to untreated controls .
Research Methodologies
To explore the applications of this compound further, diverse methodologies have been employed:
- In Vitro Studies: Cell cultures expressing specific receptors are used to assess the compound's effects on calcium signaling.
- In Vivo Studies: Animal models help evaluate the therapeutic potential and behavioral outcomes associated with this compound treatment.
- Molecular Techniques: Techniques such as Western blotting and immunohistochemistry are utilized to analyze changes in protein expression related to synaptic function.
Mecanismo De Acción
2-Ciclopropil-5-[1-(2-fluoropiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona actúa como un modulador alostérico negativo del receptor metabotrópico de glutamato 1. Inhibe la actividad del receptor uniéndose a un sitio distinto del sitio de unión del glutamato, impidiendo así que el receptor active sus vías de señalización descendentes. Esta inhibición conduce a una disminución en la movilización de calcio intracelular, lo cual es crucial para varios procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
2-Ciclopropil-5-[1-(2-fluoropiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona: Este compuesto es altamente selectivo para el receptor metabotrópico de glutamato 1 sobre otros subtipos.
2-Ciclopropil-5-[1-(2-cloropiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona: Similar en estructura pero con un átomo de cloro en lugar de flúor, afectando su selectividad y potencia.
2-Ciclopropil-5-[1-(2-bromopiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona: Contiene un átomo de bromo, que también influye en sus propiedades farmacológicas.
Unicidad
2-Ciclopropil-5-[1-(2-fluoropiridin-3-il)-5-metiltriazol-4-il]-3H-isoindol-1-ona es único debido a su alta selectividad y potencia para el receptor metabotrópico de glutamato 1. Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas de este receptor sin afectar otros subtipos .
Actividad Biológica
Cfmti, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), has emerged as a significant compound in the field of neuropharmacology. Its biological activity is primarily characterized by its interaction with the mGluR1 receptor, which plays a crucial role in various neurological processes, including synaptic plasticity, cognition, and behavior. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound operates as a negative allosteric modulator of mGluR1. By binding to this receptor, it alters the receptor's conformation and inhibits its activity. This modulation has been shown to have implications for conditions such as autism spectrum disorder (ASD) and schizophrenia.
Key Findings on Mechanism
- Receptor Interaction : this compound selectively binds to mGluR1, inhibiting glutamate-mediated signaling pathways that are often dysregulated in various psychiatric disorders .
- Impact on Synaptic Transmission : Studies indicate that this compound can enhance inhibitory synaptic transmission in certain neural circuits, potentially counteracting excitatory overactivity associated with disorders like ASD .
- Behavioral Outcomes : In animal models, this compound administration has led to improvements in social interaction deficits induced by NMDA receptor antagonists, suggesting its potential utility in treating social deficits associated with neurodevelopmental disorders .
Biological Activity Data
The following table summarizes key biological activities and effects observed with this compound:
Case Study 1: Autism Spectrum Disorder
In a preclinical study involving rodents, this compound was administered to evaluate its effects on social behavior. The results indicated that this compound significantly improved social interaction scores compared to control groups treated with NMDA antagonists. This suggests that mGluR1 modulation can restore some aspects of social behavior disrupted by excitatory neurotransmission imbalances .
Case Study 2: Schizophrenia Models
Another study assessed the impact of this compound on cognitive deficits associated with schizophrenia-like symptoms induced by pharmacological agents. The findings revealed that treatment with this compound resulted in enhanced performance in cognitive tasks compared to untreated controls, indicating its potential as a therapeutic agent for cognitive dysfunctions related to schizophrenia .
Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacokinetics : Following oral administration, this compound demonstrated effective bioavailability and rapid onset of action in preclinical models .
- Dose-Response Relationship : Studies have established a clear dose-response relationship where increased doses of this compound correlate with enhanced antagonistic effects on mGluR1 .
Propiedades
IUPAC Name |
2-cyclopropyl-5-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-11-17(22-23-25(11)16-3-2-8-21-18(16)20)12-4-7-15-13(9-12)10-24(19(15)26)14-5-6-14/h2-4,7-9,14H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFQWRAIYRPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=C3)C(=O)N(C4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.